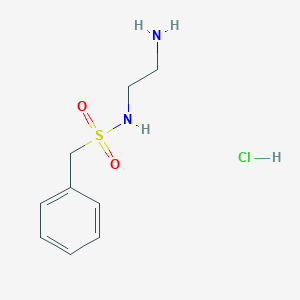

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride, also known as APMS, is a chemical compound that has gained significant attention in scientific research in recent years. APMS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments.

Scientific Research Applications

Hydrogel Delivery Systems for Regenerative Medicine

Hydrogels play a crucial role in regenerative medicine and tissue engineering. The maleimide-modified hyaluronic acid (HA) and gelatin hydrogel system, crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, offers several advantages:

Inhibition of Site-1-Protease (S1P) for Cholesterol Regulation

The compound N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride (also known as AEBSF) is extensively used in studies related to cholesterol regulatory genes. It inhibits Site-1-protease (S1P), which activates sterol regulatory element-binding proteins. S1P inhibition can provide insights into cholesterol metabolism and regulation .

Bioconjugation and Labeling

The aminoethyl group in this compound allows for bioconjugation and labeling. Researchers can attach fluorescent dyes, biotin, or other tags to study protein interactions, cellular localization, or drug delivery .

Enzyme Inhibition Studies

Due to its structural similarity to other sulfonamide compounds, researchers can explore its potential as an enzyme inhibitor. Investigating its effects on specific enzymes may reveal novel therapeutic targets .

Chemical Biology and Medicinal Chemistry

Researchers can use this compound as a building block for designing new molecules. Its sulfonamide moiety and aminoethyl group offer versatility in drug discovery and chemical biology .

pH-Sensitive Drug Delivery

The pH sensitivity of this compound could be harnessed for targeted drug delivery. By incorporating it into pH-responsive drug carriers, researchers can achieve controlled release at specific tissue sites .

properties

IUPAC Name |

N-(2-aminoethyl)-1-phenylmethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWWIPZOSZTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)